![molecular formula C17H36N4O2 B14260205 N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} CAS No. 189141-58-0](/img/structure/B14260205.png)
N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two dimethylaminoethyl groups attached to a propane-1,3-diyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} typically involves the reaction of propane-1,3-diamine with N,N-dimethylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Corresponding amides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate in various preclinical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- N,N’-Bis(3-aminopropyl)propane-1,3-diamine
- N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine
Uniqueness
N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
189141-58-0 |
|---|---|
Molecular Formula |
C17H36N4O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-[3-[2-(dimethylamino)ethyl-propanoylamino]propyl]propanamide |
InChI |
InChI=1S/C17H36N4O2/c1-7-16(22)20(14-12-18(3)4)10-9-11-21(17(23)8-2)15-13-19(5)6/h7-15H2,1-6H3 |
InChI Key |
KUDCPPINOMPZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCCN(CCN(C)C)C(=O)CC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


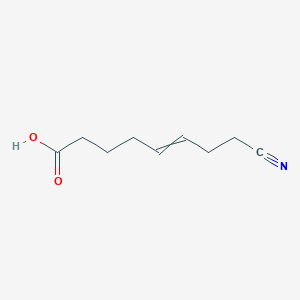
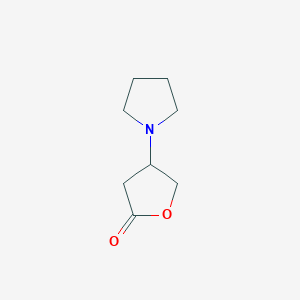
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)

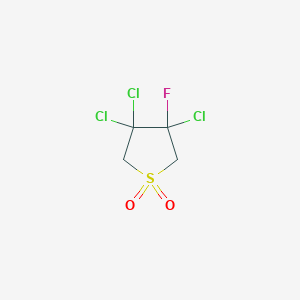
![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
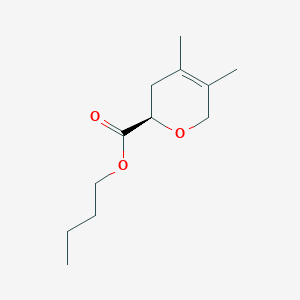
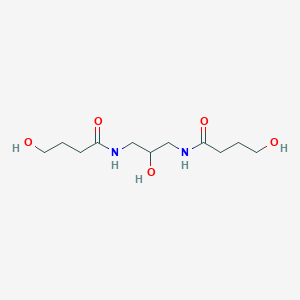
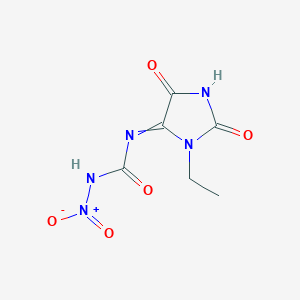
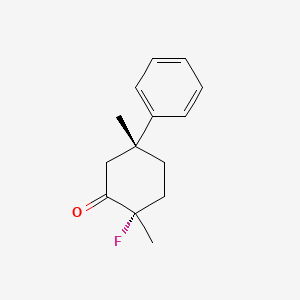
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)

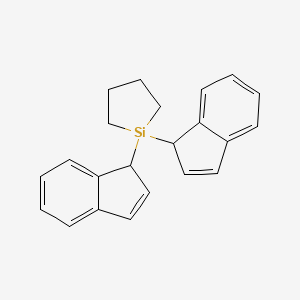
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
